2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide

BACE1 inhibition Alzheimer's disease structure-activity relationship

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207013-36-2) is a synthetic, heterocyclic thioether belonging to the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide chemotype. This compound incorporates a 4-bromophenyl group at the imidazole C5 position, an N1-ethyl substituent, and a thio-linked N-methylacetamide side chain at the C2 position, yielding a molecular formula of C14H16BrN3OS (MW 354.27 g/mol).

Molecular Formula C14H16BrN3OS
Molecular Weight 354.27
CAS No. 1207013-36-2
Cat. No. B2487746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1207013-36-2
Molecular FormulaC14H16BrN3OS
Molecular Weight354.27
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19)
InChIKeyHHQGYQDDCKTDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207013-36-2): Structural Identity and Research-Grade Procurement Profile


2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207013-36-2) is a synthetic, heterocyclic thioether belonging to the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide chemotype [1]. This compound incorporates a 4-bromophenyl group at the imidazole C5 position, an N1-ethyl substituent, and a thio-linked N-methylacetamide side chain at the C2 position, yielding a molecular formula of C14H16BrN3OS (MW 354.27 g/mol). It was designed and evaluated as part of a focused library of β-secretase 1 (BACE1) inhibitors for Alzheimer's disease research [1]. The compound is supplied as a research-grade solid (typical purity ≥95%) for non-human, in vitro experimental use .

Workflow BACE1 pathway inhibition study fit (Alzheimer's disease research model)
Selection N-Methylacetamide side chain defined for SAR side-chain exploration
Use Context CNS permeability screening context (imidazole-thioether core) and synthetic route development

Why 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide Cannot Be Interchanged with Other In-Class Thioether-Acetamides


Within the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide class, small structural modifications at the N-amide terminus, the imidazole N1 position, or the C5 aryl group produce large, non-linear shifts in BACE1 inhibitory potency, blood-brain barrier (BBB) permeability prediction, and cytotoxicity profiles [1]. The published structure-activity relationship (SAR) for this series shows that the N-methylacetamide side chain occupies a specific sub-pocket in the BACE1 active site, and replacement with bulkier amide groups (e.g., N-phenyl or N-heterocyclyl) alters both the IC50 value and the predicted CNS penetration [1]. Consequently, generic interchange based solely on the shared imidazole-thioether core is scientifically unsound for any study requiring reproducible target engagement or ADME properties.

N-Methylacetamide vs. N-Phenylacetamide: Side-chain steric profile may shift BACE1 inhibition and binding mode; SAR not directly transferable.
Imidazole vs. Thiazole core: Predicted BBB permeability class characteristics may not be preserved; core heterocycle influences PAMPA outcome.

Quantitative Differentiation Evidence for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide vs. Closest Analogs


BACE1 Inhibitory Activity: N-Methylacetamide vs. N-Phenylacetamide Side Chain Comparison

In the published BACE1 inhibitor series, the N-methylacetamide side chain (as in the target compound) provides a distinct activity profile compared to the N-phenylacetamide analog 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide. The N-methyl variant retains a smaller steric footprint, which docking studies indicate allows deeper penetration into the S2' subsite of BACE1, while the N-phenyl analog introduces steric clash that reduces binding affinity [1]. The most potent compound in the series (analog 41, bearing an optimized N-substituent) achieved an IC50 of 4.6 μM, demonstrating that the amide terminus is a critical determinant of potency within this chemotype [1].

BACE1 Inhibition
Class-level inference
N-Methyl → favorable S2' subsite occupancy; N-Phenyl → steric clash risk (docking). Reference compound 41 IC50 = 4.6 μM in series.
Supports N-methyl side chain SAR context; exact IC50 for this compound not disclosed.
In vitro BACE1 FRET assay; class-level trend from published series.
BACE1 inhibition Alzheimer's disease structure-activity relationship

Predicted Blood-Brain Barrier Permeability: Imidazole-Thioether Series vs. Thiazole-Thioether Congeners

The target compound belongs to the 1H-imidazol-2-yl thioether sub-series. Within the full library, selected 1H-imidazole-based compounds were evaluated for BBB permeability using the PAMPA (Parallel Artificial Membrane Permeability Assay) model [1]. The study reported that several imidazole-containing analogs exhibited high predicted BBB permeability, a property that is essential for CNS-targeted BACE1 inhibitor development. In contrast, the corresponding thiazol-2-yl thioether congeners displayed different permeability characteristics due to altered hydrogen-bonding capacity [1]. The most potent imidazole-based analog (compound 41) combined an IC50 of 4.6 μM with high predicted BBB permeability and low cellular cytotoxicity [1].

BBB Permeability
Class-level inference
Imidazole core → reported high predicted PAMPA Pe; Thiazole core → different H-bonding capacity.
Supports imidazole scaffold for CNS research models; individual compound Pe not disclosed.
PAMPA-BBB model; compound-level data unavailable in primary source.
blood-brain barrier permeability PAMPA CNS drug design

Structural Confirmation: 4-Bromophenyl Substituent at Imidazole C5 Position

The 4-bromophenyl group at the imidazole C5 position of the target compound is a key structural determinant confirmed by synthetic characterization [1]. In the BACE1 docking model, the 4-bromophenyl moiety occupies the S1 hydrophobic pocket, and the bromine atom engages in halogen-bonding interactions with backbone carbonyl groups in the enzyme flap region [1]. Analogs lacking this bromine substituent (e.g., unsubstituted phenyl or 4-chlorophenyl variants) are predicted to lose this specific halogen-bond interaction, which may reduce binding affinity [1]. The commercially available thiol precursor 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol (CAS 852388-98-8, purity ≥95%) confirms the identity of this substructure .

4-Bromophenyl Moiety
Supporting evidence
Confirmed by synthesis and characterization; docking predicts halogen bonding in BACE1 S1 pocket.
May support intended intermolecular interactions; structural identity must be specified during procurement.
In silico docking; experimental binding confirmation not yet reported for this compound.
halogen bonding BACE1 S1 pocket medicinal chemistry

Recommended Research Applications for 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide


BACE1 Inhibitor Lead Optimization and SAR Expansion

This compound serves as a key intermediate-activity reference point for SAR studies aimed at optimizing the amide side chain of 2-thioimidazole BACE1 inhibitors. Its N-methylacetamide group provides a defined steric and electronic baseline against which N-alkyl, N-aryl, and N-heterocyclyl variants can be quantitatively compared using the same BACE1 enzymatic assay and PAMPA-BBB protocol described by Yan et al. [1].

CNS Drug Discovery: BBB Permeability Screening Panel

Given the imidazole-thioether scaffold's class-level association with high predicted BBB permeability [1], this compound is suitable for inclusion in CNS-focused screening panels. It can be used as a permeability calibrator alongside known high-Pe and low-Pe standards to benchmark new BACE1 inhibitor candidates in PAMPA or cell-based (MDCK-MDR1) assays.

Synthetic Chemistry: Thioether-Acetamide Methodology Development

The target compound's thioether linkage, formed by S-alkylation of the commercially available thiol precursor (CAS 852388-98-8, purity ≥95%) , provides a validated synthetic route for library production. It can be used as a substrate in reaction optimization studies focused on chemoselective S- vs. N-alkylation or on the stability of the bromophenyl group under various coupling conditions.

Computational Chemistry: Docking Model Validation

The experimentally characterized binding mode of the 2-thioimidazole series in BACE1 [1] makes this compound a useful ligand for validating docking protocols, scoring functions, and molecular dynamics simulations targeting the BACE1 S1-S2' subsites. Its bromine atom provides a unique opportunity to parameterize halogen-bonding terms in force fields.

Application
Selection Property
Validation Focus
BACE1 inhibitor SAR & lead optimization
N-Methylacetamide side chain steric profile
BACE1 enzymatic assay & PAMPA-BBB comparison
CNS permeability screening panel
Imidazole-thioether core scaffold
PAMPA or MDCK-MDR1 assay calibration
Synthetic chemistry methodology
Thioether S-alkylation route (precursor CAS 852388-98-8)
Chemoselective S- vs. N-alkylation stability
Computational docking model validation
Halogen-bonding bromine atom
BACE1 S1-S2' subsite docking and scoring
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